2-Fluoro-3-(2-hydroxypropan-2-yl)phenol
Description
2-Fluoro-3-(2-hydroxypropan-2-yl)phenol (C₉H₁₁FO₂, MW 170.18 g/mol) is a fluorinated phenolic compound characterized by a hydroxyl group at the para position and a 2-hydroxypropan-2-yl substituent at the meta position relative to the fluorine atom.
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-fluoro-3-(2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H11FO2/c1-9(2,12)6-4-3-5-7(11)8(6)10/h3-5,11-12H,1-2H3 |
InChI Key |
MTKSYBGJWLODQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)O)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Based Comparisons
Hydroxypropan-2-yl vs. Trifluoromethyl Groups
- 2-Fluoro-3-(trifluoromethyl)phenol (CAS 5230-78-4, C₈H₆F₄O, MW 210.12 g/mol): The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (lower pKa) compared to the hydroxypropan-2-yl group . Higher lipophilicity (logP ~4.06 for TBDMS derivative ) vs. estimated logP ~1.5–2.0 for the target compound due to the polar hydroxyl group. Applications: Trifluoromethyl derivatives are common in agrochemicals and pharmaceuticals for enhanced metabolic stability .
Hydroxypropan-2-yl vs. Methyl Groups
- 3-Fluoro-2-methylphenol (C₇H₇FO, MW 142.13 g/mol): The methyl group is electron-donating, reducing acidity compared to hydroxypropan-2-yl. Lower molecular weight and steric hindrance improve volatility (bp ~202°C for 2-phenyl-2-propanol analogs ). Applications: Simpler analogs are intermediates in fragrance and polymer synthesis .
Hydroxypropan-2-yl vs. Heterocyclic Groups
- Synthesis involves Pd-catalyzed cross-coupling, contrasting with possible alkylation or hydroxylation routes for the target compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated using Crippen fragmentation method ; †Predicted based on hydroxyl group polarity; ‡TBDMS derivative .
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